molecular formula C13H25NO3 B8646647 Tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate

Tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate

Cat. No. B8646647
M. Wt: 243.34 g/mol
InChI Key: DLULOOFOUJIUAT-UHFFFAOYSA-N
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Patent
US09174982B2

Procedure details

To a solution of EXAMPLE 376A (0.75 g) in dichloromethane (3 mL) was added a few drops of water followed by trifluoroacetic acid (1.19 mL) and the reaction stirred at room temperature. After stirring for 2 h added additional trifluoroacetic acid (0.5 mL). After an additional 4 h the reaction was concentrated and dried under high vacuum. The resulting oily solid was triturated with diethyl ether with sonication. Filtration and washing with diethyl ether gave the title compound as a trifluoroacetic acid salt and a mixture of cis and trans isomers.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:16])([CH3:15])[CH2:11][CH2:10]1)(C)(C)C.[F:18][C:19]([F:24])([F:23])[C:20]([OH:22])=[O:21]>ClCCl.O>[NH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:15])([OH:16])[CH2:11][CH2:10]1.[F:18][C:19]([F:24])([F:23])[C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1CCC(CC1)(C)O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Two
Name
Quantity
1.19 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After an additional 4 h the reaction was concentrated
Duration
4 h
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oily solid was triturated with diethyl ether with sonication
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC(CC1)(O)C
Name
Type
product
Smiles
FC(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.